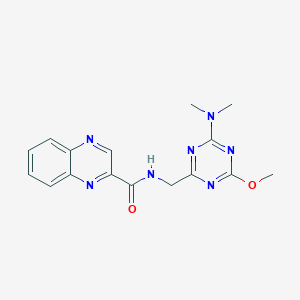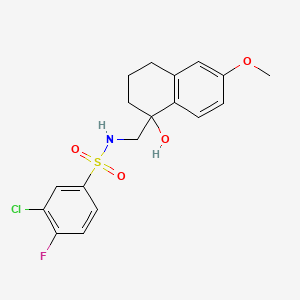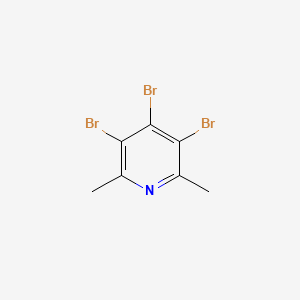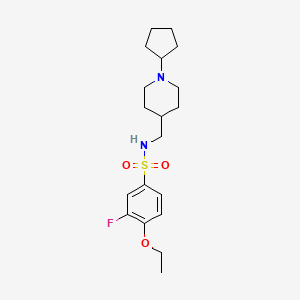
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-substituted quinoxaline-2-carboxamides are a class of compounds that have been studied for their potential biological activities . They are derived from pyrazine compounds and have been evaluated for their in vitro antimycobacterial activity .
Synthesis Analysis
The synthesis of these compounds typically involves the reaction of o-phenylene diamines with 1,2-dicarbonyl compounds . The organic layer is then washed, dried, and purified .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound. Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
Research by Deady et al. (2003) focuses on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, exploring reactions with a range of primary amines. These compounds, closely related to the chemical structure , have shown potent cytotoxic properties against several cancer cell lines, indicating their potential as therapeutic agents in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Pharmacological Evaluation as Serotonin Antagonists
Mahesh et al. (2011) have designed and synthesized a series of quinoxalin-2-carboxamides, aiming to meet the pharmacophoric requirements for 5-HT3 receptor antagonists. These compounds, including derivatives structurally related to the molecule , demonstrated effectiveness in antagonizing the 5-HT3 receptor, suggesting their potential utility in treating disorders related to serotonin imbalance, such as depression (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Material Science and Polymer Research
In the field of materials science, Patil et al. (2011) investigated polyamides containing the quinoxaline moiety, synthesized from aromatic diamines including structures similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)quinoxaline-2-carboxamide. These polymers exhibited excellent thermal stability and solubility in polar solvents, indicating their potential application in advanced material sciences (Patil, Sayyed, Mahanwar, Wadgaonkar, & Maldar, 2011).
Novel Antimicrobial Agents
Research into the antimicrobial properties of thiazolidinone derivatives, as conducted by Patel et al. (2012), explores compounds with a structural resemblance to this compound. These studies have identified several novel compounds with promising antimicrobial activity, offering potential avenues for the development of new antibacterial and antifungal therapies (Patel, Patel, Kumari, & Patel, 2012).
Wirkmechanismus
Target of Action
Quinoxaline derivatives, including quinoxaline 1,4-di-n-oxides (qdnos), have been reported to exhibit a wide range of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . These diverse activities suggest that these compounds may interact with multiple targets.
Mode of Action
It has been discovered that quinoxaline can cause dna damage . The activity of heterocycles containing one or more N-O bonds seems to be directly linked to the strength of their N-O bonds . Modes of action for similar compounds include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents .
Pharmacokinetics
The bioavailability of quinoxaline derivatives has been extensively studied , suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Given the reported dna damaging effect of quinoxaline , it can be inferred that this compound may induce cellular responses such as DNA repair mechanisms, cell cycle arrest, or apoptosis.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c1-23(2)15-20-13(21-16(22-15)25-3)9-18-14(24)12-8-17-10-6-4-5-7-11(10)19-12/h4-8H,9H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACUXANWLDXXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2990376.png)

![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

![7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride](/img/structure/B2990384.png)


![N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide](/img/structure/B2990387.png)


![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)
